An In-depth Technical Guide to 4-Hydroxy-2,3-dimethylbenzonitrile: A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide to 4-Hydroxy-2,3-dimethylbenzonitrile: A Key Intermediate in Modern Drug Discovery
This document provides a comprehensive technical overview of 4-Hydroxy-2,3-dimethylbenzonitrile (CAS No. 448961-58-8), a substituted aromatic nitrile of significant interest to the pharmaceutical and agrochemical research sectors. This guide moves beyond a simple recitation of properties to offer an in-depth analysis of its synthesis, characterization, and, most critically, its strategic importance as a molecular scaffold in the development of novel therapeutic agents. The information herein is curated for researchers, medicinal chemists, and drug development professionals who require a deep, actionable understanding of this versatile chemical entity.
Core Physicochemical & Structural Properties
4-Hydroxy-2,3-dimethylbenzonitrile, also known as 4-cyano-2,3-dimethylphenol, is a crystalline solid at room temperature.[1] Its structure is characterized by a benzene ring functionalized with a hydroxyl (-OH) group, a nitrile (-C≡N) group, and two methyl (-CH₃) groups at positions 2 and 3. This specific arrangement of electron-donating (hydroxyl, methyl) and electron-withdrawing (nitrile) groups dictates its chemical reactivity and makes it a valuable and versatile precursor in multi-step organic synthesis.
| Property | Value | Source(s) |
| CAS Number | 448961-58-8 | [2][3] |
| Molecular Formula | C₉H₉NO | [1] |
| Molecular Weight | 147.17 g/mol | [3] |
| Appearance | Yellow to brown solid (predicted) | [1] |
| Boiling Point | 318.8 ± 30.0 °C (Predicted at 760 mmHg) | [1] |
| Density | 1.13 ± 0.1 g/cm³ (Predicted) | [1] |
| pKa | 8.31 ± 0.23 (Predicted) | [1] |
| Storage Temperature | 2-8°C | [1] |
Strategic Synthesis: The Aldoxime Dehydration Route
While multiple theoretical pathways to 4-Hydroxy-2,3-dimethylbenzonitrile exist, the most efficient and industrially relevant method is the one-pot conversion from its corresponding aldehyde, 4-hydroxy-2,3-dimethylbenzaldehyde. This transformation proceeds via an aldoxime intermediate, which is subsequently dehydrated to yield the target nitrile. This method is favored due to its high yields and the avoidance of highly toxic cyanide reagents.[4]
Reaction Mechanism
The synthesis is a two-step process occurring in a single pot:
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Oxime Formation: 4-hydroxy-2,3-dimethylbenzaldehyde reacts with hydroxylamine hydrochloride (NH₂OH·HCl) to form the corresponding 4-hydroxy-2,3-dimethylbenzaldehyde oxime. This is a classic condensation reaction where the carbonyl group of the aldehyde reacts with the amine of hydroxylamine.
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Dehydration: The oxime intermediate is then dehydrated to form the nitrile. This elimination of a water molecule is the critical step and is facilitated by a catalyst or dehydrating agent in a suitable high-boiling solvent like N,N-Dimethylformamide (DMF).[4] Simple iron salts, such as anhydrous ferrous sulfate (FeSO₄), have proven to be effective and environmentally benign catalysts for this step.[5]
Experimental Protocol (Proposed)
This protocol is based on established methods for the conversion of substituted benzaldehydes to benzonitriles.[4][5]
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1. Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxy-2,3-dimethylbenzaldehyde (1.0 eq), hydroxylamine hydrochloride (1.1 eq), and anhydrous ferrous sulfate (FeSO₄) (0.2 eq).
-
2. Solvent Addition: Add N,N-Dimethylformamide (DMF) to the flask to achieve a substrate concentration of approximately 0.5 M.
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3. Reaction: Heat the reaction mixture to reflux (approx. 153°C for DMF) and maintain for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.
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4. Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. Extract the aqueous mixture three times with ethyl acetate.
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5. Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-hydroxy-2,3-dimethylbenzonitrile.
Spectroscopic Characterization Profile (Anticipated)
While a publicly available, peer-reviewed spectrum for this specific CAS number is elusive, we can predict its key spectroscopic features with high confidence based on the known data of its isomers and the fundamental principles of spectroscopy.[2][6] These data are critical for confirming the identity and purity of the synthesized compound.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Phenolic -OH | 5.0 - 6.0 | Broad singlet | Shift is concentration and solvent dependent. |
| Aromatic -H (Position 6) | ~7.30 | Doublet (d) | Coupled to proton at position 5. |
| Aromatic -H (Position 5) | ~6.80 | Doublet (d) | Coupled to proton at position 6. |
| Methyl -CH₃ (Position 2) | ~2.25 | Singlet (s) | |
| Methyl -CH₃ (Position 3) | ~2.15 | Singlet (s) |
Note: Predicted shifts are relative to TMS in CDCl₃ or DMSO-d₆. DMSO-d₆ is often preferred for phenolic compounds to clearly observe the hydroxyl proton.[7]
¹³C NMR Spectroscopy
The carbon NMR will provide a fingerprint of the carbon skeleton.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Aromatic C-OH (C4) | ~155-160 |
| Aromatic C-H (C6) | ~130-135 |
| Aromatic C-CH₃ (C2) | ~125-130 |
| Aromatic C-CH₃ (C3) | ~120-125 |
| Aromatic C-H (C5) | ~115-120 |
| Aromatic C-CN (C1) | ~110-115 |
| Nitrile -C≡N | ~118-120 |
| Methyl -CH₃ (C2) | ~15-20 |
| Methyl -CH₃ (C3) | ~12-17 |
Infrared (IR) Spectroscopy
The IR spectrum is essential for identifying the key functional groups.
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| Phenolic O-H stretch | 3200-3600 | Broad |
| Aromatic C-H stretch | 3000-3100 | Sharp, medium |
| Nitrile C≡N stretch | 2220-2240 | Sharp, strong |
| Aromatic C=C stretch | 1500-1600 | Medium to strong |
| C-O stretch | 1200-1300 | Strong |
Application in Drug Discovery: A Scaffold for Antiviral Agents
The primary driver for the synthesis of 4-Hydroxy-2,3-dimethylbenzonitrile is its utility as a key building block in medicinal chemistry, particularly in the development of antiviral therapeutics.[8] While direct biological data on this specific compound is not widely published, its structural motif is central to a class of highly potent anti-HIV drugs known as Diarylpyrimidines (DAPYs), which are Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[8][9]
Role as a Key Intermediate
The DAPY series of NNRTIs, which includes successful drugs like Etravirine and Rilpivirine, often incorporates a substituted cyanophenoxy wing. 4-Hydroxy-2,3-dimethylbenzonitrile provides this exact structural component. In the synthesis of these complex molecules, the phenolic hydroxyl group serves as a nucleophile to form a critical ether linkage with the core pyrimidine ring system.
The nitrile group and the specific pattern of methyl substitution on the phenyl ring are crucial for optimizing the molecule's binding affinity within the hydrophobic pocket of the HIV-1 reverse transcriptase enzyme. These substitutions allow for conformational flexibility, which helps the drug maintain potency against viral strains that have developed resistance to earlier-generation NNRTIs.[8] Therefore, the synthesis of analogs like 4-Hydroxy-2,3-dimethylbenzonitrile is a deliberate strategy employed by medicinal chemists to explore the structure-activity relationship (SAR) and develop more robust antiviral agents.
Safety and Handling
As a research chemical, 4-Hydroxy-2,3-dimethylbenzonitrile should be handled with appropriate care in a laboratory setting. While specific toxicology data is not available, compounds of this class (substituted benzonitriles and phenols) should be considered potentially harmful if swallowed, inhaled, or in contact with skin.[10] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are mandatory.
Conclusion
4-Hydroxy-2,3-dimethylbenzonitrile is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its efficient synthesis via the aldoxime dehydration pathway makes it readily accessible for research and development. While its full biological profile is yet to be publicly detailed, its structural relationship to potent antiviral compounds marks it as a molecule of high interest. For researchers in the field, understanding its synthesis, characterization, and the rationale behind its application is fundamental to leveraging its potential in creating the next generation of therapeutics.
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